molecular formula C19H13ClN2O2S B2699146 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 250258-59-4

2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2699146
CAS No.: 250258-59-4
M. Wt: 368.84
InChI Key: SHNQBPVBGJCXEW-UHFFFAOYSA-N
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Description

2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiazole ring, and an isoindole-dione structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the isoindole-dione structure through a condensation reaction with phthalic anhydride and a primary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione (CAS No. 1473491) is a complex organic molecule that integrates both thiazole and isoindole moieties. This structure is significant due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of the compound is C19H13ClN2O2SC_{19}H_{13}ClN_{2}O_{2}S, with a molecular weight of 364.83 g/mol. The presence of a thiazole ring and an isoindole moiety suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines:

  • Mechanism of Action: Thiazoles can induce apoptosis in cancer cells through several pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 and activation of caspases .
  • Case Study: A study demonstrated that thiazole derivatives with similar structures exhibited IC50 values in the low micromolar range against human glioblastoma U251 and melanoma WM793 cells, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound's structural features suggest it may also possess antimicrobial properties:

  • Testing Methodology: Antimicrobial activity has been evaluated using agar well diffusion assays and minimal inhibitory concentration (MIC) tests. Compounds derived from similar thiazole frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Results Summary: Derivatives with electron-withdrawing groups (like chlorine) generally exhibited enhanced antimicrobial activity compared to those without such substitutions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

Structural Feature Effect on Activity
Presence of Thiazole RingEssential for anticancer and antimicrobial activity
Chlorine SubstitutionIncreases potency against cancer cell lines
Isoindole MoietyContributes to overall stability and bioactivity

The presence of electron-donating or withdrawing groups on the phenyl ring also significantly impacts the compound's efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Caspase Activation: Inducing apoptosis via caspase pathways.
  • Inhibition of DNA Synthesis: Interfering with nucleic acid synthesis in microbial pathogens.
  • Protein Interaction: Binding to specific proteins involved in cell cycle regulation or apoptosis .

Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound to enhance its biological profile. For example:

  • A series of isoindole derivatives were synthesized and evaluated for their antimicrobial properties, revealing that modifications at the thiazole position could lead to improved activity against resistant strains .
  • Molecular docking studies have suggested that these compounds may bind effectively to specific targets like topoisomerases or proteases involved in cancer cell proliferation .

Properties

IUPAC Name

2-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-13-5-3-4-12(10-13)17-21-14(11-25-17)8-9-22-18(23)15-6-1-2-7-16(15)19(22)24/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNQBPVBGJCXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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